Stearoyl glutamic acid (N-Stearoyl-L-glutamic acid) is a naturally derived, amino acid-based amphiphilic compound synthesized from L-glutamic acid and stearic acid. Unlike traditional fatty acids, its molecular structure features a dual hydrogen-bonding glutamic acid headgroup paired with a long C18 hydrophobic tail. In industrial and cosmetic procurement, it is primarily sourced as a hydrophobic surface modifier, a liquid crystal former, and a structural lipid, rather than a primary aqueous surfactant. With a low aqueous solubility of approximately 1.1 g/L, it is distinctly utilized for anhydrous systems, pigment coating (such as ASG-treated titanium dioxide), and the stabilization of lamellar network structures, providing superior skin adhesion and a characteristic creamy tactile profile[1].
Procurement errors frequently occur when buyers confuse Stearoyl glutamic acid (the free acid) with its highly commercialized salt form, Sodium stearoyl glutamate. Substituting the free acid with the sodium salt fundamentally alters the material's phase behavior; the salt is a highly water-soluble anionic oil-in-water (O/W) emulsifier, whereas the free acid is practically insoluble in water and functions as a hydrophobic coating agent and lipid matrix builder[1]. Furthermore, substituting Stearoyl glutamic acid with a generic fatty acid like stearic acid eliminates the amino acid headgroup, resulting in the loss of critical intermolecular hydrogen bonding. This loss prevents the formation of stable lamellar liquid crystalline phases and drastically reduces the compound's ability to adhere uniformly to inorganic pigment surfaces like TiO2 or iron oxides, leading to agglomeration in anhydrous dispersions .
The selection between Stearoyl glutamic acid and its sodium salt is dictated by their diametrically opposed solubility profiles. Stearoyl glutamic acid exhibits minimal aqueous solubility (measured at ≤1.11 g/L), making it strictly suitable for oil-phase dispersions, solid lipid matrices, and hydrophobic surface coatings. In contrast, Sodium stearoyl glutamate is highly water-soluble and acts as a powerful O/W emulsifier [1]. Procuring the free acid is mandatory when formulating anhydrous pressed powders, lipsticks, or water-resistant pigment coatings where the introduction of a water-soluble salt would cause catastrophic phase separation or wash-off.
| Evidence Dimension | Aqueous Solubility & Emulsion Role |
| Target Compound Data | Stearoyl glutamic acid: ~1.11 g/L (hydrophobic, oil-phase/coating agent) |
| Comparator Or Baseline | Sodium stearoyl glutamate: Highly water-soluble (O/W emulsifier) |
| Quantified Difference | Binary functional divergence based on salt formation |
| Conditions | Standard aqueous formulation at neutral pH |
Buyers must specify the exact chemical form, as substituting the free acid with the sodium salt will ruin anhydrous formulations and water-resistant coatings.
When used as a surface coating (ASG treatment) for inorganic UV filters like Titanium Dioxide (TiO2), Stearoyl glutamic acid outperforms untreated pigments by rendering the powder highly hydrophobic. The amino acid backbone provides strong anchoring to the metal oxide surface, while the C18 tail extends outward to ensure compatibility with the oil phase. Compared to untreated TiO2, which agglomerates in lipid bases, ASG-treated pigments exhibit rapid and uniform color development, superior dispersibility in anhydrous systems, and a measurable improvement in skin adhesion and creamy tactile feedback .
| Evidence Dimension | Powder Dispersibility and Hydrophobicity |
| Target Compound Data | ASG-treated (Stearoyl glutamic acid) TiO2: Highly hydrophobic, uniform oil dispersion |
| Comparator Or Baseline | Untreated TiO2: Hydrophilic, agglomerates in oil phases |
| Quantified Difference | Elimination of pigment agglomeration in anhydrous media |
| Conditions | Dispersion in cosmetic oil phases and pressed powders |
Procuring Stearoyl glutamic acid as a coating agent is essential for manufacturing high-SPF mineral sunscreens and color cosmetics that require smooth, non-agglomerating pigment dispersion.
Within the acyl glutamate class, the carbon chain length dictates the thermodynamic threshold for self-assembly. N-Stearoyl-L-glutamic acid (C18) possesses a significantly lower Critical Micelle Concentration (CMC) compared to shorter-chain analogs like N-Lauroyl-L-glutamic acid (C12). Furthermore, the C18 chain, combined with the intermolecular hydrogen bonding of the glutamic acid headgroup, drives the phase transition from spherical micelles to highly stable lamellar liquid crystalline networks at lower surfactant concentrations[1]. This structural rigidity cannot be achieved with shorter acyl chains.
| Evidence Dimension | Phase Transition Behavior |
| Target Compound Data | Stearoyl (C18) glutamic acid: Forms stable lamellar liquid crystals at low concentrations |
| Comparator Or Baseline | Lauroyl (C12) glutamic acid: Higher CMC, forms less stable/different mesophases |
| Quantified Difference | Lower concentration threshold for lamellar phase formation |
| Conditions | Aqueous/lipid interface self-assembly |
For formulators designing advanced structured emulsions or gel networks, the C18 variant is mandatory to achieve the necessary thermodynamic stability and viscosity.
Due to its ability to render inorganic powders hydrophobic, Stearoyl glutamic acid is the optimal choice for coating Titanium Dioxide (TiO2) and Zinc Oxide (ZnO) in sunscreen manufacturing. This application directly leverages the compound's insolubility in water and its strong anchoring capability, preventing pigment agglomeration and ensuring an even, high-SPF film on the skin .
In formulations where water is absent—such as pressed powders, bronzers, and lipsticks—the free acid form is prioritized over the sodium salt. It acts as a structural binder and adhesion promoter, imparting a characteristic 'creamy' tactile feel and improving the wear-time of the cosmetic product without introducing unwanted water solubility.
For advanced anti-aging creams and barrier-repair lotions, Stearoyl glutamic acid is utilized to build lamellar liquid crystalline networks. Its long C18 tail and hydrogen-bonding headgroup create stable, skin-mimetic lipid bilayers at lower concentrations than shorter-chain acyl glutamates, enhancing active ingredient delivery and emulsion stability [1].
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